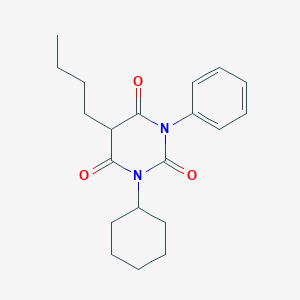

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant medication. Despite its long history of use, phenobarbital continues to be an important drug in clinical practice due to its low cost, efficacy, and safety profile. In addition to its clinical uses, phenobarbital has also been extensively studied in the field of scientific research.

Mecanismo De Acción

Phenobarbital acts as a positive allosteric modulator of the GABA receptor, binding to a specific site on the receptor and enhancing its affinity for GABA. This increases the inhibitory activity of the receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the GABA receptor, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and dopamine.

Efectos Bioquímicos Y Fisiológicos

Phenobarbital has a number of biochemical and physiological effects, including sedation, hypnotic effects, anticonvulsant effects, and respiratory depression. These effects are mediated by the drug's ability to enhance the activity of the GABA receptor, leading to a reduction in neuronal excitability and an overall sedative effect. In addition to its effects on the central nervous system, 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl has also been shown to have effects on the liver, including the induction of drug-metabolizing enzymes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phenobarbital has a number of advantages for use in laboratory experiments, including its low cost, availability, and well-established mechanism of action. However, there are also limitations to its use, including the potential for drug interactions and the risk of toxicity at high doses. In addition, the sedative and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl may confound experimental results, particularly in studies involving behavior or cognition.

Direcciones Futuras

There are a number of future directions for research involving 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl, including the development of new barbiturate derivatives with improved efficacy and safety profiles, the investigation of the drug's effects on other neurotransmitter systems, and the exploration of its potential therapeutic uses in conditions such as anxiety and depression. In addition, further research is needed to better understand the mechanisms underlying the drug's effects on the liver and to develop strategies for minimizing the risk of drug interactions and toxicity.

Métodos De Síntesis

Phenobarbital can be synthesized through a variety of methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of phenylhydrazine with diethyl malonate to form a hydrazone intermediate, which is then reacted with urea and a suitable alkyl halide to form the final product. The Borsche-Drechsel cyclization involves the reaction of a substituted urea with a suitable ketone or aldehyde to form a barbiturate intermediate, which is then reacted with an alkylating agent to form the final product.

Aplicaciones Científicas De Investigación

Phenobarbital has been extensively studied in the field of scientific research due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Phenobarbital acts as a positive allosteric modulator of the GABA receptor, increasing the affinity of the receptor for GABA and enhancing its inhibitory activity. This mechanism of action has been implicated in the anticonvulsant, sedative, and hypnotic effects of 5-Butyl-1-cyclohexyl-3-phenylbarbituric acidl.

Propiedades

Número CAS |

1048-69-7 |

|---|---|

Nombre del producto |

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid |

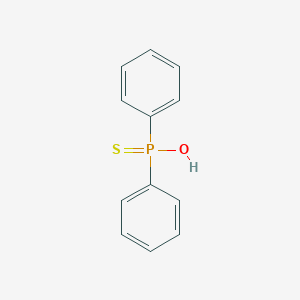

Fórmula molecular |

C20H26N2O3 |

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

5-butyl-1-cyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C20H26N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,2-3,5,8-9,12-14H2,1H3 |

Clave InChI |

DWBNPGMYLAYNNJ-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |

SMILES canónico |

CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |

Sinónimos |

5-Butyl-1-cyclohexyl-3-phenylbarbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)